Cas no 956950-93-9 (ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate)
ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- 956950-93-9
- starbld0039913
- ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate
- ethyl 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoate
- AKOS003673533
- CS-0335866
- BBL031093
- VS-10235
- STK801478
- MCULE-1772387175
-
- Inchi: 1S/C12H20N2O2/c1-5-14-10(4)11(9(3)13-14)7-8-12(15)16-6-2/h5-8H2,1-4H3
- InChI Key: LHRFBVYTMCLLEO-UHFFFAOYSA-N
- SMILES: O(CC)C(CCC1C(C)=NN(CC)C=1C)=O
Computed Properties
- Exact Mass: 224.152477885g/mol
- Monoisotopic Mass: 224.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 44.1Ų
ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406536-500mg |
Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate |
956950-93-9 | 98% | 500mg |
¥3576.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406536-1g |
Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate |
956950-93-9 | 98% | 1g |
¥5544.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406536-5g |
Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate |
956950-93-9 | 98% | 5g |
¥8935.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406536-10g |
Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate |
956950-93-9 | 98% | 10g |
¥9282.00 | 2024-04-23 |
ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS No. 956950-93-9): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate, identified by its unique CAS No. 956950-93-9, has emerged as a significant intermediate in the realm of chemical biology and medicinal chemistry. This compound, characterized by its intricate pyrazole core and ester functionality, offers a rich scaffold for the development of novel bioactive molecules. The pyrazole moiety, a heterocyclic aromatic ring system, is renowned for its broad spectrum of biological activities, making it a cornerstone in drug discovery efforts. The presence of 1-ethyl-3,5-dimethyl substituents further enhances its structural diversity and potential pharmacological properties.
The ester group at the propyl chain provides an additional layer of reactivity, enabling various chemical transformations that are pivotal in synthetic organic chemistry. This dual functionality makes ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate a valuable building block for constructing complex molecular architectures. In recent years, there has been a surge in interest towards pyrazole derivatives due to their demonstrated efficacy in modulating various biological pathways. The compound’s structural features align well with the criteria for identifying potential therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial applications.
Recent advancements in the field of medicinal chemistry have highlighted the importance of pyrazole-based scaffolds in the design of small-molecule drugs. Studies have shown that modifications at the 1-position and 3/5 positions of the pyrazole ring can significantly influence the biological activity of the compounds. The 1-ethyl substituent in ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate contributes to steric hindrance and electronic effects that can fine-tune the pharmacokinetic properties of derivative molecules. Similarly, the 3,5-dimethyl groups enhance lipophilicity, which is often a critical factor in drug absorption and distribution.
The ester functionality at the propyl chain serves as a versatile handle for further derivatization. It can be hydrolyzed to yield a carboxylic acid or converted into an amide through reaction with amines. This flexibility allows chemists to explore diverse chemical space and optimize lead compounds for specific biological targets. For instance, carboxylic acid derivatives have been widely used as inhibitors or activators of enzymes and receptors. The ability to modify both the pyrazole ring and the ester group provides a strategic advantage in developing molecules with enhanced potency and selectivity.
In the context of drug discovery, ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate has been utilized in several high-throughput screening campaigns to identify novel bioactive compounds. Its structural motif is reminiscent of known pharmacophores found in approved drugs, which lends credibility to its potential as a drug-like molecule. The compound’s physicochemical properties, such as solubility and metabolic stability, have been carefully evaluated to ensure its suitability for preclinical studies. These attributes are crucial for assessing its safety and efficacy before moving into human trials.
The synthesis of ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate involves multi-step organic reactions that showcase modern synthetic methodologies. Key steps include condensation reactions to form the pyrazole ring followed by alkylation and esterification processes. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are implicated in numerous diseases, including cancer. Pyrazole derivatives have shown promise as kinase inhibitors due to their ability to bind tightly to ATP-binding pockets on these enzymes. The specific substitution pattern on the pyrazole ring in ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-ylopropanoate) has been optimized to enhance binding affinity while minimizing off-target effects.
Another area where this compound has found utility is in antimicrobial research. Antibiotic resistance poses a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrazole-based compounds have demonstrated activity against Gram-positive bacteria by interfering with essential bacterial processes such as DNA replication and cell wall synthesis. The structural features of ethyl 3-(1-et hyl -3 ,5 -dimeth yl -1 H -py ra zol -4 - yl) propanoate make it a promising candidate for further development into antibiotics with improved efficacy against resistant strains.
The growing interest in natural product-inspired drug design has also spurred research into derivatives of ethyl 3-(1 ethyl -3 ,5 -dimeth yl -1 H -py ra zol -4 - yl) pro pan oate . Natural products often contain complex heterocyclic motifs that exhibit remarkable biological activity due to their unique structural features . By leveraging computational methods such as molecular docking and virtual screening , researchers can identify potential lead compounds based on their similarity to known bioactive natural products . This approach has led to several successful drug candidates that have entered clinical trials.
In conclusion, ethyl 3-(1 ethyl -3 ,5 -dimeth yl -1 H -py ra zol -4 - yl) pro pan oate ( CAS No .956950 .93 .9 ) represents an exciting opportunity for innovation in chemical biology and medicinal chemistry . Its versatile structure , coupled with its demonstrated utility across multiple therapeutic areas , makes it an invaluable tool for researchers seeking to develop novel therapeutic agents . As our understanding of biological systems continues to expand , compounds like this will play an increasingly important role in addressing unmet medical needs worldwide .
956950-93-9 (ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)